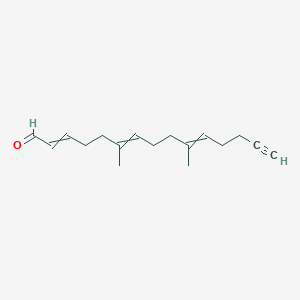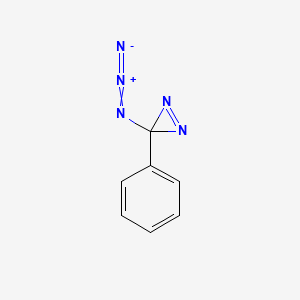
3-Azido-3-phenyl-3H-diazirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-3-phenyl-3H-diazirene is a unique organic compound characterized by the presence of an azido group and a diazirene ring attached to a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-3-phenyl-3H-diazirene typically involves the following steps:
Formation of the Diazirene Ring: The initial step involves the formation of the diazirene ring, which can be achieved through the reaction of a suitable precursor, such as a diazo compound, with a phenyl group under controlled conditions.
Introduction of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction, where a suitable azide source, such as sodium azide, reacts with the diazirene intermediate.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Azido-3-phenyl-3H-diazirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amine or other reduced forms.
Substitution: The azido group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azoxy compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-Azido-3-phenyl-3H-diazirene has a wide range of applications in scientific research:
Chemistry: It is used as a photolabile protecting group in organic synthesis, allowing for controlled release of functional groups upon exposure to light.
Biology: The compound is employed in photoaffinity labeling, a technique used to study protein interactions and functions by covalently attaching to target proteins upon light activation.
Industry: Utilized in the development of advanced materials, such as photoresponsive polymers and coatings.
Wirkmechanismus
The mechanism by which 3-azido-3-phenyl-3H-diazirene exerts its effects involves the photolysis of the diazirene ring upon exposure to ultraviolet light. This photolysis generates reactive intermediates, such as nitrenes, which can covalently bond to nearby molecules, facilitating various chemical transformations and interactions.
Molecular Targets and Pathways:
Photolysis: The primary pathway involves the absorption of UV light, leading to the cleavage of the diazirene ring and formation of reactive intermediates.
Covalent Bond Formation: These intermediates can form covalent bonds with target molecules, such as proteins or nucleic acids, enabling their study and manipulation.
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-3-(trifluoromethyl)-3H-diazirene: Similar in structure but contains a trifluoromethyl group instead of an azido group.
3-Chloro-3-phenyl-3H-diazirene: Contains a chloro group instead of an azido group.
Uniqueness: 3-Azido-3-phenyl-3H-diazirene is unique due to its azido group, which imparts distinct reactivity and photochemical properties. This makes it particularly useful in applications requiring photoactivation and covalent modification of target molecules.
Eigenschaften
CAS-Nummer |
113698-67-2 |
|---|---|
Molekularformel |
C7H5N5 |
Molekulargewicht |
159.15 g/mol |
IUPAC-Name |
3-azido-3-phenyldiazirine |
InChI |
InChI=1S/C7H5N5/c8-12-11-7(9-10-7)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
PFSMWFOHBFUSFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(N=N2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


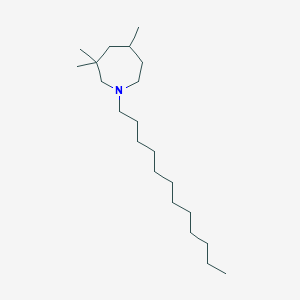
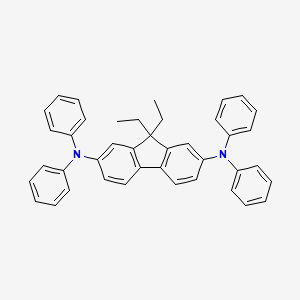
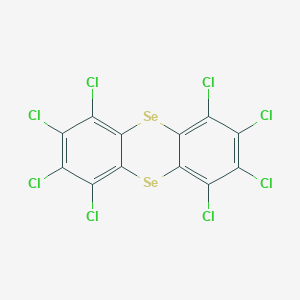
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)

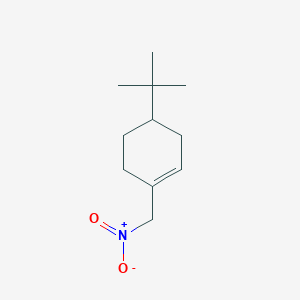
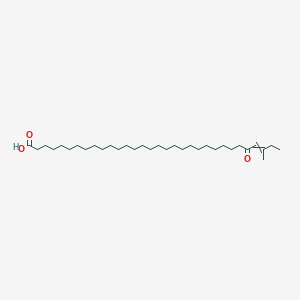

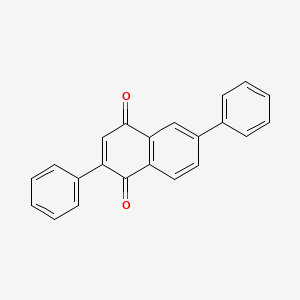
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
